(3-Amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(3-Amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a pyrazole ring, an amino group, and a pyrrolidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and pyrazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
Biologically, this compound has shown potential as an enzyme inhibitor and receptor modulator. It is studied for its interactions with various biological targets, which could lead to the development of new therapeutic agents .
Medicine
In medicine, the compound is investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development .
Industry
Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatile reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of (3-Amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Shares the pyrazole and amino groups but lacks the pyrrolidine moiety.
5-Amino-3-methyl-1-phenylpyrazole: Similar structure but with a phenyl group instead of the pyrrolidine moiety.
Uniqueness
The uniqueness of (3-Amino-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-amino-5-(1-methylpyrazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-18-10-13(9-17-18)11-6-12(8-14(16)7-11)15(20)19-4-2-3-5-19/h6-10H,2-5,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJQVZNIFVIIEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)N)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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